Ethyl 2-{[(2,2-dichloro-1-methylcyclopropyl)carbonyl]amino}-4-(4-fluorophenyl)thiophene-3-carboxylate
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Overview
Description
Ethyl 2-{[(2,2-dichloro-1-methylcyclopropyl)carbonyl]amino}-4-(4-fluorophenyl)thiophene-3-carboxylate is a synthetic organic compound It is characterized by its unique structure, which includes a thiophene ring substituted with a fluorophenyl group and a dichloromethylcyclopropylcarbonylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-{[(2,2-dichloro-1-methylcyclopropyl)carbonyl]amino}-4-(4-fluorophenyl)thiophene-3-carboxylate typically involves multiple steps. One common method starts with the preparation of the thiophene ring, followed by the introduction of the fluorophenyl group through a substitution reaction. The dichloromethylcyclopropylcarbonylamino group is then added via a series of reactions involving chlorination and cyclopropanation. The final step involves esterification to form the ethyl ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and purification through techniques like column chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-{[(2,2-dichloro-1-methylcyclopropyl)carbonyl]amino}-4-(4-fluorophenyl)thiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The fluorophenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens (chlorine, bromine) or nucleophiles (amines, thiols) can be employed.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Ethyl 2-{[(2,2-dichloro-1-methylcyclopropyl)carbonyl]amino}-4-(4-fluorophenyl)thiophene-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and biological activity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 2-{[(2,2-dichloro-1-methylcyclopropyl)carbonyl]amino}-4-(4-fluorophenyl)thiophene-3-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved can include inhibition of enzyme activity, disruption of cellular processes, or modulation of signal transduction pathways.
Comparison with Similar Compounds
Ethyl 2-{[(2,2-dichloro-1-methylcyclopropyl)carbonyl]amino}-4-(4-fluorophenyl)thiophene-3-carboxylate can be compared with other similar compounds, such as:
- Ethyl 2-{[(2,2-dichloro-1-methylcyclopropyl)carbonyl]amino}-4-(4-methoxyphenyl)thiophene-3-carboxylate
- Ethyl 2-{[(2,2-dichloro-1-methylcyclopropyl)carbonyl]amino}-4-(4-isopropylphenyl)thiophene-3-carboxylate
These compounds share a similar core structure but differ in the substituents on the phenyl ring. The unique properties of this compound, such as its fluorine substitution, can lead to distinct chemical and biological activities, making it a valuable compound for research and development.
Properties
IUPAC Name |
ethyl 2-[(2,2-dichloro-1-methylcyclopropanecarbonyl)amino]-4-(4-fluorophenyl)thiophene-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16Cl2FNO3S/c1-3-25-15(23)13-12(10-4-6-11(21)7-5-10)8-26-14(13)22-16(24)17(2)9-18(17,19)20/h4-8H,3,9H2,1-2H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFIQJXXDHUPWJL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC=C1C2=CC=C(C=C2)F)NC(=O)C3(CC3(Cl)Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16Cl2FNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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